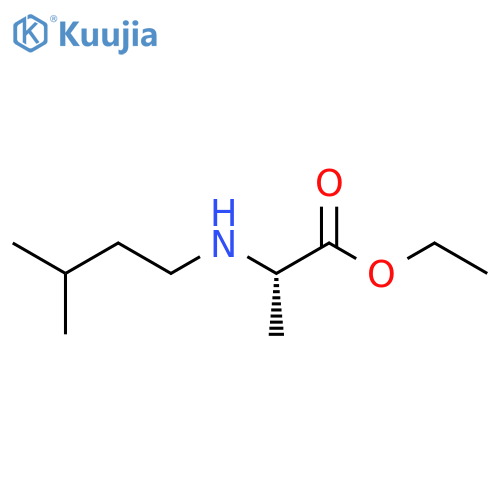

Cas no 501439-10-7 (ethyl 2-(3-methylbutyl)aminopropanoate)

ethyl 2-(3-methylbutyl)aminopropanoate 化学的及び物理的性質

名前と識別子

-

- Alanine, N-(3-methylbutyl)-, ethyl ester

- ethyl 2-(3-methylbutyl)aminopropanoate

- SCHEMBL11191200

- AKOS010759708

- 501439-10-7

- EN300-23616364

- ethyl 2-[(3-methylbutyl)amino]propanoate

-

- MDL: MFCD14680216

- インチ: InChI=1S/C10H21NO2/c1-5-13-10(12)9(4)11-7-6-8(2)3/h8-9,11H,5-7H2,1-4H3

- InChIKey: XDAVIDCHNYCQCT-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C(C)NCCC(C)C

計算された属性

- せいみつぶんしりょう: 187.157228913g/mol

- どういたいしつりょう: 187.157228913g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 7

- 複雑さ: 146

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 38.3Ų

ethyl 2-(3-methylbutyl)aminopropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-23616364-0.25g |

ethyl 2-[(3-methylbutyl)amino]propanoate |

501439-10-7 | 95% | 0.25g |

$381.0 | 2024-06-19 | |

| Enamine | EN300-23616364-0.5g |

ethyl 2-[(3-methylbutyl)amino]propanoate |

501439-10-7 | 95% | 0.5g |

$397.0 | 2024-06-19 | |

| Enamine | EN300-23616364-10.0g |

ethyl 2-[(3-methylbutyl)amino]propanoate |

501439-10-7 | 95% | 10.0g |

$1778.0 | 2024-06-19 | |

| Enamine | EN300-23616364-0.1g |

ethyl 2-[(3-methylbutyl)amino]propanoate |

501439-10-7 | 95% | 0.1g |

$364.0 | 2024-06-19 | |

| Enamine | EN300-23616364-5.0g |

ethyl 2-[(3-methylbutyl)amino]propanoate |

501439-10-7 | 95% | 5.0g |

$1199.0 | 2024-06-19 | |

| Enamine | EN300-23616364-1g |

ethyl 2-[(3-methylbutyl)amino]propanoate |

501439-10-7 | 1g |

$414.0 | 2023-09-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581615-50mg |

Ethyl isopentylalaninate |

501439-10-7 | 98% | 50mg |

¥17745.00 | 2024-05-11 | |

| Enamine | EN300-23616364-5g |

ethyl 2-[(3-methylbutyl)amino]propanoate |

501439-10-7 | 5g |

$1199.0 | 2023-09-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581615-500mg |

Ethyl isopentylalaninate |

501439-10-7 | 98% | 500mg |

¥21830.00 | 2024-05-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581615-250mg |

Ethyl isopentylalaninate |

501439-10-7 | 98% | 250mg |

¥22444.00 | 2024-05-11 |

ethyl 2-(3-methylbutyl)aminopropanoate 関連文献

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274

-

R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385

-

4. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040

-

P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

ethyl 2-(3-methylbutyl)aminopropanoateに関する追加情報

Ethyl 2-(3-Methylbutyl)Aminopropanoate: A Comprehensive Overview

Ethyl 2-(3-methylbutyl)aminopropanoate, also known by its CAS number 501439-10-7, is a versatile organic compound with significant applications in various industries. This compound belongs to the class of esters and is widely recognized for its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and specialty chemicals. Recent advancements in synthetic methodologies have further enhanced its accessibility and applicability, making it a subject of interest in both academic and industrial research.

The molecular structure of ethyl 2-(3-methylbutyl)aminopropanoate is characterized by a branched alkyl chain attached to an amino group, which is further connected to a propanoate ester moiety. This structure contributes to its stability and reactivity under different reaction conditions. Researchers have recently explored the influence of steric hindrance and electronic effects on the compound's reactivity, providing deeper insights into its potential as a building block in organic synthesis.

One of the most notable applications of ethyl 2-(3-methylbutyl)aminopropanoate is in the synthesis of bioactive compounds. Its ability to act as a chelating agent has been leveraged in the development of novel metalloenzymes and catalysts. For instance, studies published in the Journal of Medicinal Chemistry highlight its role in enhancing the selectivity and efficiency of enzymatic reactions, particularly in asymmetric catalysis.

Moreover, ethyl 2-(3-methylbutyl)aminopropanoate has found significant use in agrochemicals, where it serves as an intermediate in the synthesis of herbicides and insecticides. Its compatibility with various agricultural substrates and its ability to withstand environmental degradation make it an ideal candidate for sustainable agricultural practices.

Recent research has also focused on the environmental impact of ethyl 2-(3-methylbutyl)aminopropanoate. Studies conducted by environmental chemists have demonstrated its biodegradability under aerobic conditions, which aligns with global efforts to promote eco-friendly chemical solutions. These findings have further solidified its position as a sustainable choice in industrial applications.

In terms of synthesis, ethyl 2-(3-methylbutyl)aminopropanoate can be efficiently prepared through nucleophilic acyl substitution reactions. The use of microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining high yields, making it a preferred method for large-scale production.

The versatility of ethyl 2-(3-methylbutyl)aminopropanoate extends to its role as a precursor in polymer chemistry. Its incorporation into polyurethane formulations has been shown to improve mechanical properties such as tensile strength and flexibility, making it a valuable additive in advanced materials development.

Looking ahead, ongoing research continues to uncover new potential applications for ethyl 2-(3-methylbutyl)aminopropanoate. Its unique combination of chemical stability and functional versatility positions it as a key player in future innovations across multiple disciplines.

501439-10-7 (ethyl 2-(3-methylbutyl)aminopropanoate) 関連製品

- 2680717-00-2(3-Oxo-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid)

- 2172543-03-0(5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide)

- 19434-42-5(4-Amino-2-phenylphenol)

- 1214363-57-1(5-Amino-4-methyl-2-phenylpyridine)

- 2228631-45-4(1-({6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}methyl)cyclopropan-1-amine)

- 303756-46-9(1-[(2-Methoxyphenyl)(4-methylphenyl)methyl]-1H-1,2,3-benzotriazole)

- 300707-15-7(1-propyl-1H-1,3-benzodiazole-2-sulfonic acid)

- 90199-02-3(methyl bicyclo[3.1.0]hexane-6-carboxylate)

- 2097911-60-7(N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide)

- 2138550-84-0(2-chloro-1-(2-sulfanylidene-1,3-thiazinan-3-yl)ethan-1-one)